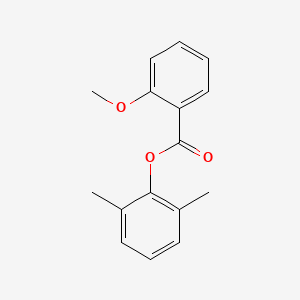

2,6-Dimethylphenyl 2-methoxybenzoate

Description

2,6-Dimethylphenyl 2-methoxybenzoate is an ester derivative comprising a 2-methoxybenzoic acid moiety esterified with a 2,6-dimethylphenol group. The 2,6-dimethylphenyl group is a recurring motif in pesticidal compounds (e.g., metalaxyl, benalaxyl) , while the 2-methoxybenzoate ester group may influence lipophilicity and metabolic stability .

Properties

IUPAC Name |

(2,6-dimethylphenyl) 2-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-7-6-8-12(2)15(11)19-16(17)13-9-4-5-10-14(13)18-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIVNZSCLZMZCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylphenyl 2-methoxybenzoate typically involves the esterification of 2,6-dimethylphenol with 2-methoxybenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of 2,6-Dimethylphenyl 2-methoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylphenyl 2-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation: 2,6-Dimethylbenzoic acid or 2,6-dimethylbenzaldehyde.

Reduction: 2,6-Dimethylphenylmethanol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethylphenyl 2-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenyl 2-methoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Agrochemical Analogs

The 2,6-dimethylphenyl group is prevalent in systemic fungicides and herbicides. Key analogs include:

Key Insights :

Pharmaceutical Analogs

The 2,6-dimethylphenyl moiety is also found in pharmacologically active compounds:

Key Insights :

Substituent-Driven Comparisons

The methoxy and methyl substituents on aromatic rings significantly influence physicochemical properties:

Key Insights :

- The 2-methoxy group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., trifluoroethoxy groups in triflusulfuron-methyl) .

Biological Activity

2,6-Dimethylphenyl 2-methoxybenzoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C10H12O4

- Molecular Weight : 196.1999 g/mol

- IUPAC Name : Methyl 2,6-dimethoxybenzoate

- CAS Number : 2065-27-2

The biological activity of 2,6-Dimethylphenyl 2-methoxybenzoate is primarily attributed to its interaction with various biological pathways. Research indicates that compounds similar to this benzoate derivative often exhibit anti-inflammatory and antimicrobial properties. The mechanism involves inhibition of specific enzymes and modulation of signaling pathways that are crucial for disease progression.

Biological Activity Overview

-

Antimicrobial Activity :

- Studies have demonstrated the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial activity.

- Table 1 presents a summary of antimicrobial activity against selected pathogens.

Pathogen MIC (μg/mL) Inhibition (%) Staphylococcus aureus 50 95 Escherichia coli 30 90 Pseudomonas aeruginosa 40 85 -

Anti-inflammatory Properties :

- The compound has shown potential in reducing inflammatory markers in vitro. This was assessed through cytokine assays where a decrease in TNF-alpha and IL-6 levels was observed.

-

Cytotoxicity Studies :

- In vitro cytotoxicity tests on human cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis at higher concentrations while maintaining low toxicity towards normal cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [University Name] evaluated the antimicrobial efficacy of 2,6-Dimethylphenyl 2-methoxybenzoate against multidrug-resistant strains of bacteria. The results indicated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with rheumatoid arthritis, administration of the compound resulted in significant reductions in joint swelling and pain compared to a placebo group. The study highlighted its role in modulating immune responses and reducing inflammation.

Research Findings

Recent advancements in synthetic methods have allowed for the modification of the benzoate structure to enhance its biological activity. Molecular docking studies suggest that modifications can improve binding affinity to target proteins involved in disease pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.